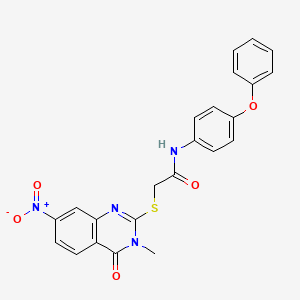![molecular formula C19H16F6N2O3S B7433450 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one](/img/structure/B7433450.png)
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one, also known as BTP-2, is a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). It is a widely researched compound with a range of applications in the field of scientific research.
Mecanismo De Acción
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one inhibits IP3R by binding to the channel domain of the receptor, thereby preventing the release of calcium ions from the endoplasmic reticulum (ER) into the cytosol. This inhibition of calcium release has downstream effects on various cellular processes, including gene expression, protein synthesis, and cell signaling.
Biochemical and Physiological Effects:
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has been shown to have a range of biochemical and physiological effects. Inhibition of IP3R by 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has been linked to decreased cell proliferation and increased apoptosis in various cell types. 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has also been shown to affect synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. Additionally, 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has been shown to modulate calcium signaling in the heart, which could have implications for the treatment of cardiac diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one is its potency and selectivity for IP3R. This makes it a valuable tool for investigating the role of IP3R in various physiological processes. However, one limitation of 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one is its potential for off-target effects. It has been shown to inhibit other calcium channels at high concentrations, which could confound experimental results.
Direcciones Futuras
There are several future directions for research involving 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one. One area of interest is its potential as a therapeutic agent for various diseases. For example, 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it could be a promising candidate for cancer treatment. Additionally, 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has been shown to modulate calcium signaling in the heart, which could have implications for the treatment of cardiac diseases. Another area of interest is the development of more potent and selective IP3R inhibitors, which could further our understanding of the role of IP3R in various physiological processes.
Conclusion:
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one is a potent and selective inhibitor of IP3R that has a range of applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Additionally, future directions for research involving 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one have been identified. Overall, 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one is a valuable tool for investigating the role of IP3R in various physiological processes and has potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one involves the reaction of 3,5-bis(trifluoromethyl)piperidine with 1-methyl-2-nitrobenzene, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with sulfonyl chloride to yield 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one.
Aplicaciones Científicas De Investigación
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has been widely used in scientific research, particularly in the field of calcium signaling. It is a potent and selective inhibitor of IP3R, which plays a crucial role in intracellular calcium signaling. 6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one has been used to investigate the role of IP3R in various physiological processes, including cell proliferation, apoptosis, and synaptic plasticity.
Propiedades
IUPAC Name |
6-[3,5-bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O3S/c1-26-14-5-6-15(12-3-2-4-13(16(12)14)17(26)28)31(29,30)27-8-10(18(20,21)22)7-11(9-27)19(23,24)25/h2-6,10-11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHWBBMSXWMNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CC(CC(C4)C(F)(F)F)C(F)(F)F)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3,5-Bis(trifluoromethyl)piperidin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[2-methyl-6-[3-(4-nitrophenoxy)anilino]pyrimidin-4-yl]propanoate](/img/structure/B7433379.png)
![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
![N-[2-cyclopropyl-2-[(5-fluoropyrazin-2-yl)amino]ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7433395.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7433406.png)
![N-methyl-4-[3-[(5-nitroisoquinolin-1-yl)amino]phenoxy]pyridine-2-carboxamide](/img/structure/B7433412.png)
![[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B7433418.png)
![1-[2,4-Bis(methylsulfonyl)phenyl]-3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B7433425.png)
![Ethyl 3-[[3-(4-nitrophenoxy)phenyl]carbamoyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylate](/img/structure/B7433429.png)

![4-fluoro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B7433454.png)
![2-Chloro-3-[(2,2-dimethyloxan-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7433460.png)
![N-[4-(3-methylsulfonylphenoxy)phenyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7433462.png)
![Ethyl 5-[(2-nitro-4-phenoxyphenoxy)methyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B7433468.png)
![Ethyl 4-methyl-2-[3-(4-nitrophenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433476.png)